2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one
Description
2-(Benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a benzylsulfanyl group at position 2 and a cyclopropyl substituent at position 2. Thienopyrimidines are heterocyclic systems of significant pharmacological interest due to their structural similarity to purines, enabling interactions with biological targets such as kinases, receptors, and enzymes .
Properties
IUPAC Name |
2-benzylsulfanyl-3-cyclopropylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-15-14-13(8-9-20-14)17-16(18(15)12-6-7-12)21-10-11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVSEUUAWZVTHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C=CS3)N=C2SCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the thienopyrimidine core, which can then be further functionalized to introduce the benzylsulfanyl and cyclopropyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thienopyrimidine core or the benzylsulfanyl group.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
Cyclopropyl vs. Methyl or Phenyl Groups
- 3-Methyl (Compound 3a, ) : A simpler alkyl group with lower steric hindrance. Compound 3a (2,6-bis(3-methoxyphenyl)-3-methyl derivative) exhibits a lower melting point (148–150°C) compared to hydroxylated analogs (e.g., 3b at 303–304°C), highlighting the impact of substituent polarity .
- The compound 2-(benzylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS: 338417-81-5) has a molar mass of 350.46 g/mol, comparable to the target compound, but with distinct solubility and bioavailability profiles .
Cyclopropyl vs. Allyl or Propargyl Groups
Substituent Variations at Position 2
Benzylsulfanyl vs. Amino or Alkoxy Groups
- 2-Benzylsulfanyl (Target Compound): The sulfur atom in the benzylsulfanyl group can participate in hydrogen bonding and redox reactions. This group is synthesized via nucleophilic substitution, as seen in , where benzyl chloride reacts with a pyrimidinone precursor .
- 2-Amino (): Amino-substituted derivatives (e.g., 2-tert-butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one) show enhanced solubility due to hydrogen bonding, with melting points ranging from 259–291°C .
Physicochemical Properties and Spectral Data
Melting Points and Solubility
Spectral Characteristics
- ¹H NMR : The cyclopropyl group in the target compound would show characteristic multiplet peaks at δ 0.5–1.5 ppm for its three-membered ring protons. Benzylsulfanyl protons (SCH2Ph) typically resonate as a singlet near δ 4.3–4.5 ppm .
- HRMS : For the target compound, the molecular formula C₁₇H₁₅N₂OS₂ would yield an [M+H]+ peak at m/z 327.0632.
Biological Activity
Overview of 2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H12N2OS2
- Molecular Weight : 280.37 g/mol
This compound belongs to a class of thienopyrimidines, which are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Thienopyrimidine derivatives have been studied for their antimicrobial properties. The presence of the thieno group contributes to their ability to inhibit bacterial growth. Research indicates that compounds similar to this compound exhibit significant inhibitory effects against various strains of bacteria and fungi.
Anticancer Activity
Studies have suggested that thienopyrimidine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Specific studies have shown that these compounds can inhibit tumor growth in vitro and in vivo.
Anti-inflammatory Properties
The compound's structure allows it to interact with inflammatory pathways, potentially reducing pro-inflammatory cytokine production. This activity has been observed in several models of inflammation, indicating its therapeutic potential in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound showed a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL.
Case Study 2: Cancer Cell Lines
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with thienopyrimidine derivatives led to a significant decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after exposure to these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
